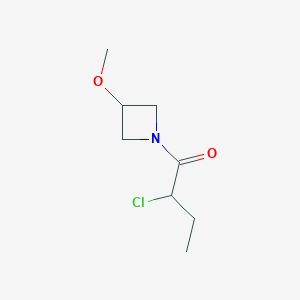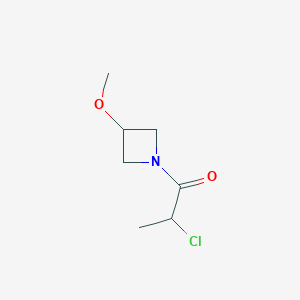
3-Amino-1-(4-(2-Hydroxyethyl)piperidin-1-yl)propan-1-on
Übersicht
Beschreibung
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse von “3-Amino-1-(4-(2-Hydroxyethyl)piperidin-1-yl)propan-1-on”: Die Verbindung “this compound” enthält einen Piperidinring, ein häufiges Strukturmotiv in vielen Arzneimitteln und organischen Verbindungen mit verschiedenen Anwendungen. Nachfolgend finden Sie potenzielle wissenschaftliche Forschungsanwendungen, die auf der Struktur und den funktionellen Gruppen der Verbindung basieren:
Landwirtschaft
Aufgrund seiner strukturellen Ähnlichkeit mit Amino-1,2,4-Triazolen könnte diese Verbindung für die Verwendung in Pflanzenschutzmitteln als Wachstumsregler oder Herbizid untersucht werden .
Medizinische Chemie
Der Piperidinring ist in der medizinischen Chemie von entscheidender Bedeutung. Die Verbindung könnte aufgrund des Vorhandenseins dieser funktionellen Gruppe auf ihr Potenzial als Antikrebsmittel, antimikrobielles Mittel, Analgetikum, entzündungshemmendes Mittel oder Antipsychotikum untersucht werden .
Energiereiche Stoffe
Aminoderivate wurden in energiereichen Stoffen verwendet. Die Aminogruppe der Verbindung könnte sie zu einem Kandidaten für die Forschung an gaserzeugenden Zusammensetzungen oder anderen energiereichen Materialien machen .
Arzneimittelforschung
Die Etherbindung zwischen dem Piperidinring und anderen Einheiten hat sich als bedeutsam für die Wirksamkeit von Arzneimitteln erwiesen. Diese Verbindung könnte Teil von Struktur-Aktivitäts-Beziehungsstudien zur Entwicklung neuer Medikamente sein .
Antihypertensive Mittel
Verbindungen mit Piperidinstrukturen wurden auf ihre blutdrucksenkenden Wirkungen untersucht. Diese Verbindung könnte für kardiovaskuläre Anwendungen untersucht werden .
Inotrope Mittel
Piperidinderivate haben in Tiermodellen potente inotrope Wirkungen gezeigt. Dies deutet auf potenzielle Forschungsanwendungen bei der Entwicklung von Behandlungen für Herzerkrankungen hin .
Kinasehemmung
Piperidinderivate wurden als Kinaseinhibitoren entwickelt, die bei der Krebsbehandlung eine wichtige Rolle spielen. Die Verbindung könnte auf ihre inhibitorischen Wirkungen auf bestimmte Kinasen untersucht werden .
Synthese von Heterocyclen
Die Aminogruppe und der Piperidinring könnten die Synthese verschiedener heterocyclischer Verbindungen erleichtern, die in der Pharmazie und Materialwissenschaft wertvoll sind .
Wirkmechanismus
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemische Analyse
Biochemical Properties
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites .
Cellular Effects
The effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is essential for cell survival and proliferation . By altering the activity of this pathway, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can impact processes such as apoptosis, cell cycle progression, and metabolic regulation .
Molecular Mechanism
At the molecular level, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing their activation . Additionally, 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival . At higher doses, it may exhibit toxic or adverse effects, such as inducing apoptosis or causing metabolic dysregulation .
Metabolic Pathways
3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that further influence cellular function . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues and exert its effects . The distribution of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is influenced by its interactions with binding proteins, which can modulate its localization and bioavailability .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOPRTGRTRZDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)







